molecular formula C22H23NO B8776652 2-[2-(Dimethylamino)phenyl]-1,1-diphenylethanol CAS No. 23666-96-8

2-[2-(Dimethylamino)phenyl]-1,1-diphenylethanol

Cat. No. B8776652
Key on ui cas rn: 23666-96-8
M. Wt: 317.4 g/mol
InChI Key: VIYHZLKFDRLOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08409480B2

Procedure details

In a 30 ml Schlenk flask, 0.514 g (3.80 mmol) of N,N-dimethyl-o-toluidine, 0.898 g (7.60 mmol) of α-methylstyrene, 6.60 g of hexane and 4.43 ml (38.0 mmol) of cyclopentyl methyl ether were placed. Then, 4.78 ml (7.60 mmol) of a 1.59M n-butyllithium hexane solution was dropwise added at 25° C., and the mixture was stirred for 13 hours. To the reaction mixture, a diethyl ether solution containing 1.34 g (7.50 mmol) of benzophenone was dropwise added, and the mixture was stirred for 30 minutes. The resulting reaction mixture was added to a diethyl ether solution containing 0.500 g (8.3 mmol) of acetic acid, and the mixture was stirred for 5 minutes. Thereafter, 5 ml of water was added, and the mixture was further stirred for 5 minutes. After the aqueous phase was separated, the organic phase was extracted with 10% hydrochloric acid, and the resulting aqueous phase was neutralized, whereby 2-(2-(dimethylamino)phenyl)-1,1-diphenylethanol was obtained as a white crystal. The yield was 0.680 g and was 56%. Identification was carried out by a 1H-NMR spectrum. The results of the measurement are given below.
Quantity
0.514 g
Type
reactant
Reaction Step One
Quantity
0.898 g
Type
reactant
Reaction Step One
Quantity
4.43 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.34 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[C:3]1[C:4]([CH3:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.CC(C1C=CC=CC=1)=C.COC1CCCC1.CCCCCC.C([Li])CCC.[C:38]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)(=[O:45])[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1.C(O)(=O)C>O.C(OCC)C.CCCCCC>[CH3:1][N:2]([CH3:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:38]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)[OH:45] |f:3.4|

Inputs

Step One
Name
Quantity
0.514 g
Type
reactant
Smiles
CN(C=1C(=CC=CC1)C)C
Name
Quantity
0.898 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
4.43 mL
Type
reactant
Smiles
COC1CCCC1
Name
Quantity
6.6 g
Type
solvent
Smiles
CCCCCC
Step Two
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
1.34 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
After the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with 10% hydrochloric acid

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
CN(C1=C(C=CC=C1)CC(O)(C1=CC=CC=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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